1-o-Tolyl-pyrimidine-2,4,6-trione
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Overview
Description
1-o-Tolyl-pyrimidine-2,4,6-trione is an organic compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol It is a derivative of pyrimidine, characterized by the presence of a tolyl group at the 1-position and three keto groups at the 2, 4, and 6 positions of the pyrimidine ring
Preparation Methods
The synthesis of 1-o-Tolyl-pyrimidine-2,4,6-trione typically involves the condensation of 1,3-disubstituted pyrimidine-2,4,6-triones with aromatic aldehydes . One common method includes the reaction of 7-hydroxy-3-formyl-4H-chromen-4-one with 1,3-disubstituted pyrimidine-2,4,6-triones in the presence of a phase transfer catalyst such as dodecyltrimethylammonium bromide . The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Chemical Reactions Analysis
1-o-Tolyl-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, potentially using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents mentioned above. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-o-Tolyl-pyrimidine-2,4,6-trione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antimicrobial and antioxidant agent. Its derivatives have shown activity against various bacterial and fungal strains.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Research has explored its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-o-Tolyl-pyrimidine-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways .
Comparison with Similar Compounds
1-o-Tolyl-pyrimidine-2,4,6-trione can be compared with other pyrimidine derivatives, such as:
1,3-Disubstituted pyrimidine-2,4,6-triones: These compounds share a similar core structure but differ in the substituents at the 1 and 3 positions, which can significantly impact their chemical and biological properties.
Pyrimidine-2,4,6-trione analogs: These analogs may have different substituents on the pyrimidine ring, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-4-2-3-5-8(7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTAPBCSMRZOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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